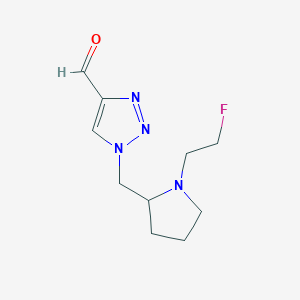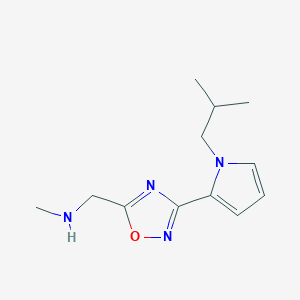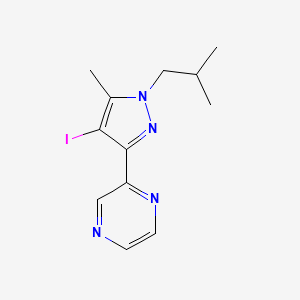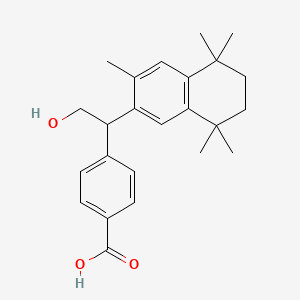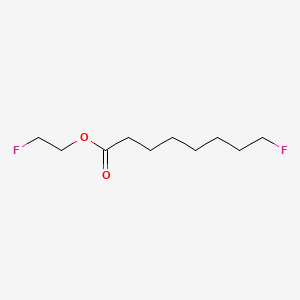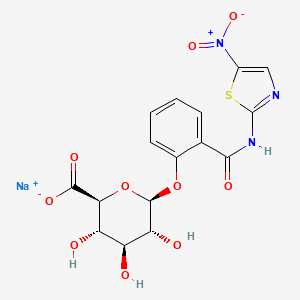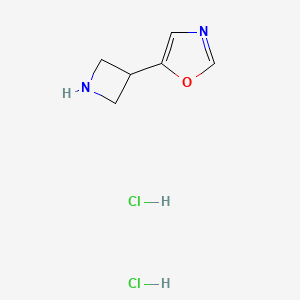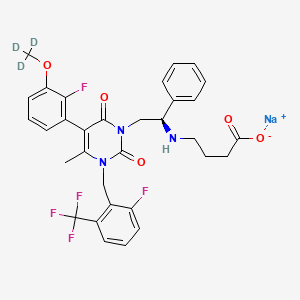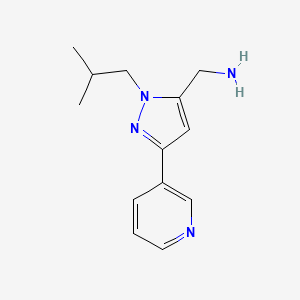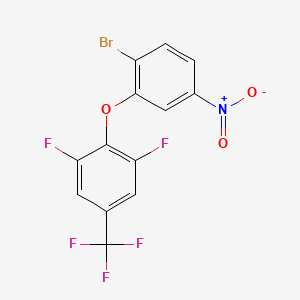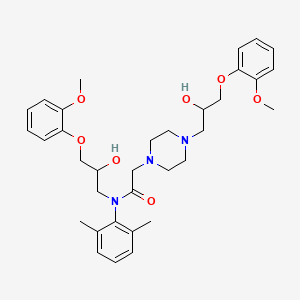
N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide likely involves multiple steps, including:
Formation of the phenyl and piperazine intermediates: This could involve the reaction of 2,6-dimethylphenylamine with appropriate reagents to introduce the hydroxy and methoxy groups.
Coupling reactions: The intermediates would then be coupled using reagents like acyl chlorides or anhydrides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy groups could be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups could be reduced to form alcohols.
Substitution: The phenyl and piperazine rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Polymer Synthesis: The compound could be used as a monomer or additive in polymer synthesis.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine
- **N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)acetamide
Uniqueness
The presence of multiple functional groups and the specific arrangement of these groups could confer unique chemical and biological properties, distinguishing it from similar compounds.
Propiedades
Número CAS |
2724549-66-8 |
|---|---|
Fórmula molecular |
C34H45N3O7 |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-N-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)37(21-28(39)24-44-32-15-8-6-13-30(32)42-4)33(40)22-36-18-16-35(17-19-36)20-27(38)23-43-31-14-7-5-12-29(31)41-3/h5-15,27-28,38-39H,16-24H2,1-4H3 |
Clave InChI |
WZGYFNFKAFLQPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CC(COC2=CC=CC=C2OC)O)C(=O)CN3CCN(CC3)CC(COC4=CC=CC=C4OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


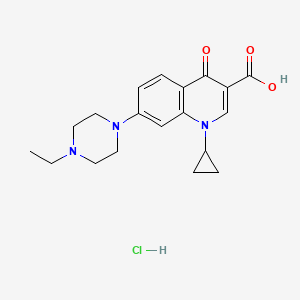
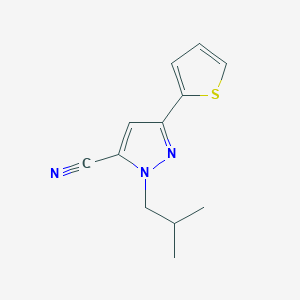
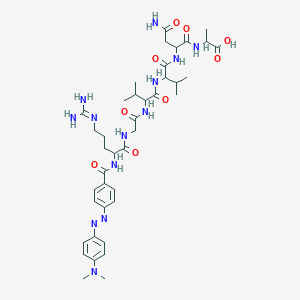
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
